1-benzyl-3-(benzylamino)-2,5-pyrrolidinedione
Overview
Description
1-benzyl-3-(benzylamino)-2,5-pyrrolidinedione, also known as N-benzyl-N-(1-benzyl-2-oxo-5-pyrrolidinyl) benzeneethanamine, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. This compound belongs to the family of pyrrolidinediones and has been studied extensively for its pharmacological properties.
Mechanism of Action
The mechanism of action of 1-benzyl-3-(benzylamino)-2,5-pyrrolidinedione is not fully understood. However, it has been suggested that the compound acts on the central nervous system by modulating the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It also has analgesic effects by modulating the activity of pain receptors. Additionally, it has been shown to have anticonvulsant properties by reducing the activity of neurons in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-benzyl-3-(benzylamino)-2,5-pyrrolidinedione in lab experiments is its high purity and stability. It is also relatively easy to synthesize in large quantities. However, one limitation of using this compound is its potential toxicity. Careful handling and disposal procedures must be followed to ensure the safety of researchers.
Future Directions
There are several future directions for research involving 1-benzyl-3-(benzylamino)-2,5-pyrrolidinedione. One area of interest is its potential as a treatment for neurodegenerative diseases such as Parkinson's and Alzheimer's. Further studies are needed to fully understand its mechanism of action and efficacy in treating these conditions. Another area of interest is its potential as a pain medication. Studies have shown promising results in animal models, and further research is needed to determine its safety and efficacy in humans. Finally, this compound may have applications in the treatment of epilepsy. Further studies are needed to determine its effectiveness and safety in treating this condition.
Scientific Research Applications
1-benzyl-3-(benzylamino)-2,5-pyrrolidinedione has been extensively studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. It has also been investigated as a potential treatment for Parkinson's disease, Alzheimer's disease, and epilepsy.
properties
IUPAC Name |
1-benzyl-3-(benzylamino)pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c21-17-11-16(19-12-14-7-3-1-4-8-14)18(22)20(17)13-15-9-5-2-6-10-15/h1-10,16,19H,11-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSEMUUUBBFYRLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)CC2=CC=CC=C2)NCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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